Cas no 2323532-22-3 (N-Ethyl-N-[2-[[4-(4-hydroxy-1-piperidinyl)phenyl]amino]-2-oxoethyl]-2-propenamide)
2323532-22-3 structure
Product Name:N-Ethyl-N-[2-[[4-(4-hydroxy-1-piperidinyl)phenyl]amino]-2-oxoethyl]-2-propenamide
Numero CAS:2323532-22-3
MF:C18H25N3O3
MW:331.40940451622
CID:5415291
PubChem ID:145876112
Update Time:2025-10-21
N-Ethyl-N-[2-[[4-(4-hydroxy-1-piperidinyl)phenyl]amino]-2-oxoethyl]-2-propenamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Z2893011217
- N-Ethyl-N-[2-[4-(4-hydroxypiperidin-1-yl)anilino]-2-oxoethyl]prop-2-enamide
- EN300-26577994
- 2323532-22-3
- N-ethyl-N-({[4-(4-hydroxypiperidin-1-yl)phenyl]carbamoyl}methyl)prop-2-enamide
- N-Ethyl-N-[2-[[4-(4-hydroxy-1-piperidinyl)phenyl]amino]-2-oxoethyl]-2-propenamide
-
- Inchi: 1S/C18H25N3O3/c1-3-18(24)20(4-2)13-17(23)19-14-5-7-15(8-6-14)21-11-9-16(22)10-12-21/h3,5-8,16,22H,1,4,9-13H2,2H3,(H,19,23)
- Chiave InChI: SCJVRBMFMXPDPE-UHFFFAOYSA-N
- Sorrisi: C(N(CC)CC(NC1=CC=C(N2CCC(O)CC2)C=C1)=O)(=O)C=C
Proprietà calcolate
- Massa esatta: 331.18959167g/mol
- Massa monoisotopica: 331.18959167g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 24
- Conta legami ruotabili: 6
- Complessità: 439
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.6
- Superficie polare topologica: 72.9Ų
Proprietà sperimentali
- Densità: 1.210±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 626.1±55.0 °C(Predicted)
- pka: 13.46±0.70(Predicted)
N-Ethyl-N-[2-[[4-(4-hydroxy-1-piperidinyl)phenyl]amino]-2-oxoethyl]-2-propenamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26577994-1g |
2323532-22-3 | 90% | 1g |
$0.0 | 2023-09-14 | ||
| Enamine | EN300-26577994-1.0g |
N-ethyl-N-({[4-(4-hydroxypiperidin-1-yl)phenyl]carbamoyl}methyl)prop-2-enamide |
2323532-22-3 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
N-Ethyl-N-[2-[[4-(4-hydroxy-1-piperidinyl)phenyl]amino]-2-oxoethyl]-2-propenamide Letteratura correlata
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
2323532-22-3 (N-Ethyl-N-[2-[[4-(4-hydroxy-1-piperidinyl)phenyl]amino]-2-oxoethyl]-2-propenamide) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso